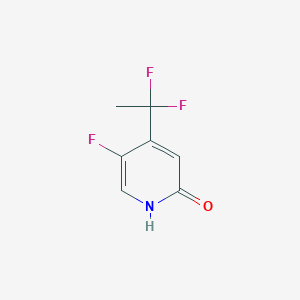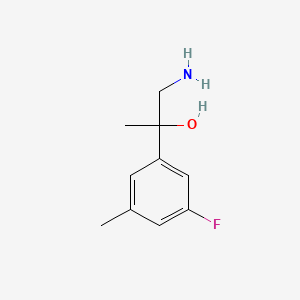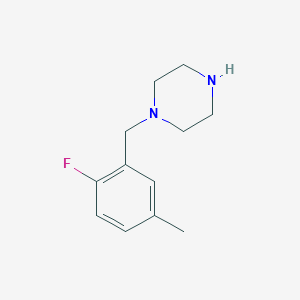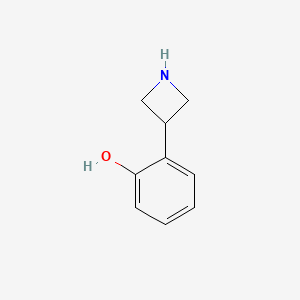
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their unique properties such as increased metabolic stability and altered electronic characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyridine derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate . Another approach involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often employs large-scale fluorination processes using molecular fluorine or other fluorinating agents. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like NFSI for electrophilic fluorination and organolithium reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Another fluorinated pyridine derivative with similar properties.
4-(1,1-Difluoroethyl)pyridine: Lacks the additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
Uniqueness
4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is unique due to the presence of both a difluoroethyl group and an additional fluorine atom on the pyridine ring. This combination can enhance its chemical stability, reactivity, and potential for use in various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
177.12 g/mol |
Nom IUPAC |
4-(1,1-difluoroethyl)-5-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO/c1-7(9,10)4-2-6(12)11-3-5(4)8/h2-3H,1H3,(H,11,12) |
Clé InChI |
LUTLUIXGYIZGKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=O)NC=C1F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)



![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)

![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)


